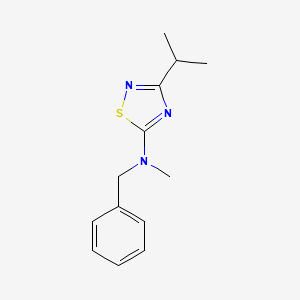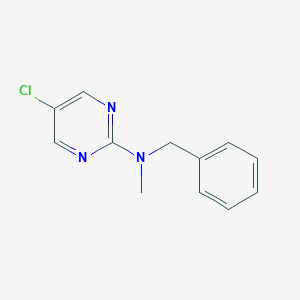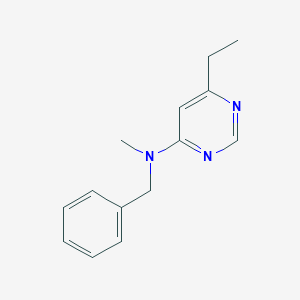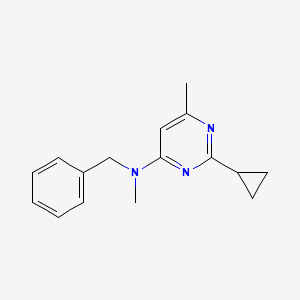![molecular formula C21H29N5O B6445910 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2640977-60-0](/img/structure/B6445910.png)
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine, also known as 4-PPPM, is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine has been used extensively in scientific research applications, particularly in the fields of neuroscience, pharmacology, and biochemistry. It has been used to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the gastrointestinal system.
Wirkmechanismus
The exact mechanism of action of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, and as an antagonist of the serotonin receptor 5-HT2B. It is also believed that the compound acts as an agonist of the dopamine receptor D2, and as an antagonist of the dopamine receptor D3.
Biochemical and Physiological Effects
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain, as well as to increase dopamine levels in the brain. It has also been shown to increase the production of nitric oxide in the brain, which is believed to be involved in the regulation of blood pressure, as well as the regulation of appetite and digestion. In addition, it has been shown to increase the production of dopamine in the brain, which is believed to be involved in the regulation of mood and cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine in laboratory experiments is its ability to cross the blood-brain barrier. This allows researchers to study the effects of drugs on the central nervous system without having to administer them directly to the brain. Another advantage is that the compound is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to using 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine in lab experiments. For example, the compound is not soluble in water, and must be dissolved in organic solvents before it can be used. Additionally, the compound is not very stable in the presence of light and oxygen, and must be stored in a dark, airtight container.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine. For example, further research could be done to better understand its mechanism of action, and to determine its potential therapeutic applications. Additionally, further research could be done to investigate the potential side effects of the compound, as well as to develop more efficient and cost-effective synthesis methods. Finally, further research could be done to investigate the potential interactions of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine with other compounds, as well as to investigate its potential applications in other fields, such as drug delivery or drug formulation.
Synthesemethoden
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine can be synthesized using several different methods. The most common method is a two-step reaction, involving a condensation reaction between a substituted piperazine and 3-hydroxy-2-pyridinecarboxaldehyde, followed by a Michael addition of 4-chloro-3-methylbut-3-en-2-one. This reaction can be performed in a single pot, and yields the compound in high purity. Other methods of synthesis include the reaction of 3-hydroxy-2-pyridinecarboxaldehyde and 4-chloro-3-methylbut-3-en-2-one in the presence of a base, and the reaction of piperazine and 3-chloro-2-hydroxy-2-pyridinecarboxaldehyde in the presence of a base.
Eigenschaften
IUPAC Name |
4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-3,5-6,8-9H,4,7,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUHBLATHASCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-[4-(3-Phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445827.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445834.png)
![1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6445841.png)
![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)
![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)


![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)
![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)

![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)